4-氟-3,3',5'-三氯苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

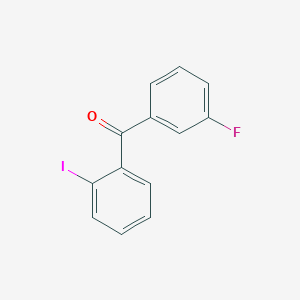

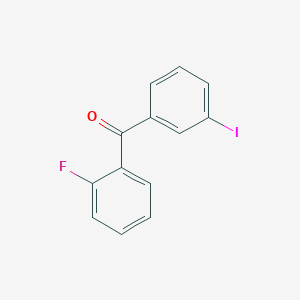

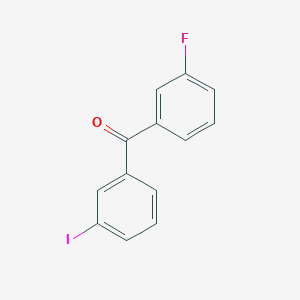

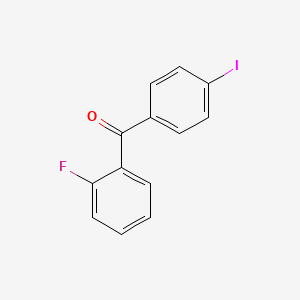

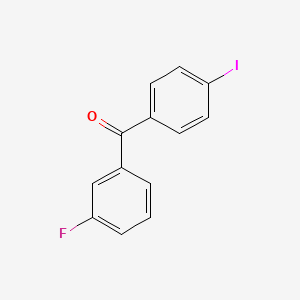

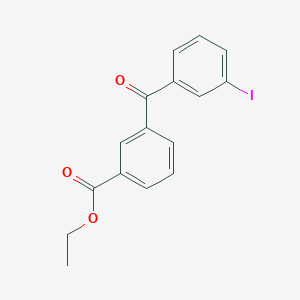

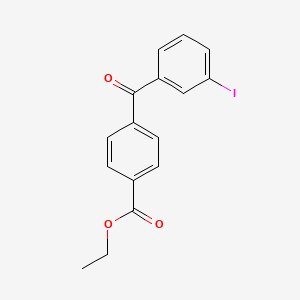

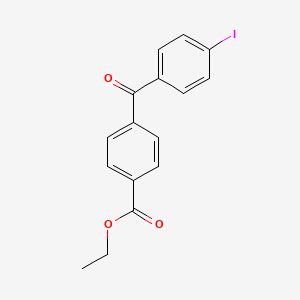

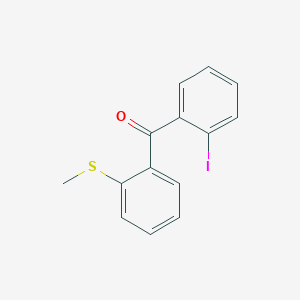

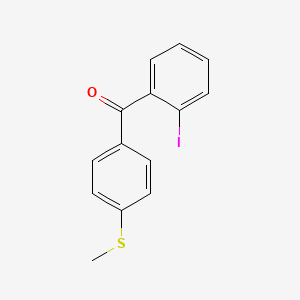

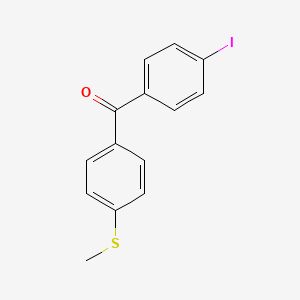

“4-Fluoro-3,3’,5’-trichlorobenzophenone” is a chemical compound with the molecular formula C13H6Cl3FO. It has a molecular weight of 303.55 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The predicted boiling point of “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 417.0±45.0 °C and its predicted density is 1.462±0.06 g/cm3 .

科学研究应用

Photolinker in Bioconjugation

4-Fluoro-3,3’,5’-trichlorobenzophenone: is used as a photolinker for bioconjugation. This process involves the covalent bonding of biomolecules to various substrates using light to activate the photolinker. This compound, due to its benzophenone group, can be activated by UV light to form a reactive intermediate that can attach to nucleophilic groups on biomolecules .

Surface Engineering

The compound’s ability to form covalent bonds upon light activation makes it suitable for surface engineering applications. It can be used to modify the surface properties of materials, such as polymers, to enhance their interaction with biological molecules. This is particularly useful in creating surfaces that can immobilize enzymes, antibodies, or other proteins for sensor or assay development .

Immobilization of Biomolecules

In material science, 4-Fluoro-3,3’,5’-trichlorobenzophenone is utilized to immobilize biomolecules onto surfaces. This is crucial for the development of diagnostic tools, where the immobilization of antibodies or antigens is required for the detection of specific biomarkers .

Polymer Functionalization

This compound is also involved in the functionalization of polymers. By incorporating it into a polymer matrix, the resulting material can be made responsive to light, allowing for controlled modification of the polymer’s surface properties. This has implications in the creation of smart materials that can change their behavior in response to external stimuli .

Synthesis of Pharmaceutical Intermediates

Due to its reactive nature, 4-Fluoro-3,3’,5’-trichlorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further chemical modifications, leading to the production of a wide range of medicinal agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses to quantify the presence of similar compounds in a mixture. Its unique chemical signature allows for precise identification and quantification .

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHOARJOPKTHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,3',5'-trichlorobenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。